Butyl 3-(3-methoxyphenyl)prop-2-enoate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is butyl 3-(3-methoxyphenyl)prop-2-enoate . This designation follows standard ester nomenclature rules, where the alkyl group (butyl) is listed first, followed by the modified carboxylic acid derivative (prop-2-enoate) and its substituents. The "3-(3-methoxyphenyl)" prefix indicates a methoxy group (-OCH₃) attached to the third carbon of the phenyl ring, which is itself bonded to the third carbon of the propenoate backbone.
The structural formula (Figure 1) consists of:
- A butyl ester group (CH₂CH₂CH₂CH₃O-) linked to a carbonyl carbon.
- A prop-2-enoate backbone (CH₂=CHCOO-) with a double bond between carbons 2 and 3.
- A 3-methoxyphenyl group substituted at the β-position (carbon 3) of the propenoate chain.
SMILES Notation : CCCCOC(=O)C=C(C1=CC(=CC=C1)OC)
InChI Key : HSJBQNLERZVQBA-UHFFFAOYSA-N (derived from analogous structures in PubChem entries).
CAS Registry Number and Alternative Identifiers
As of the latest database updates (May 2025), this compound does not have a publicly listed CAS Registry Number in major chemical databases such as PubChem, ChemSpider, or the CAS registry. This absence suggests the compound is either a novel synthetic target or exists under alternative classifications in proprietary catalogs.
Alternative identifiers include :
| Database | Identifier |
|---|---|
| PubChem | Not yet assigned |
| ChemSpider | 140297566 (related analogue) |
| ChEBI | Unavailable |
The lack of a CAS number contrasts with structurally similar compounds like methyl 3-(3-methoxyphenyl)prop-2-enoate (CAS 15854-56-5), highlighting the specificity of registry assignments for ester derivatives.
Properties
CAS No. |
606100-34-9 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
butyl 3-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O3/c1-3-4-10-17-14(15)9-8-12-6-5-7-13(11-12)16-2/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
PORRSUKXOFJHTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Esterification Method
This method involves the direct reaction of 3-(3-methoxyphenyl)prop-2-enoic acid with butanol in the presence of an acid catalyst.
- Reagents :
- 3-(3-methoxyphenyl)prop-2-enoic acid
- Butanol
- Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
- Reaction Conditions :
- Mix the reagents in a round-bottom flask.
- Heat under reflux for several hours to promote complete esterification.
- After completion, cool the mixture and perform extraction using an organic solvent (e.g., dichloromethane).
- Purify the product using column chromatography.
Wittig Reaction
An alternative approach involves the use of a Wittig reaction to construct the double bond in the prop-2-enoate structure.
- Reagents :
- A suitable phosphonium salt derived from 3-(3-methoxyphenyl)propanal.
- A base (e.g., sodium hydride or potassium tert-butoxide).
- Reaction Conditions :
- Combine the phosphonium salt with a carbonyl compound under inert atmosphere conditions.
- Stir at room temperature or slightly elevated temperatures until completion, monitored by TLC (Thin Layer Chromatography).
- Work up the reaction mixture and purify as needed.
Reaction Mechanisms
Mechanism of Esterification
The mechanism involves protonation of the carbonyl oxygen in the carboxylic acid, followed by nucleophilic attack by butanol, leading to the formation of a tetrahedral intermediate. Subsequent loss of water yields the ester product.
Mechanism of Wittig Reaction
In this reaction, the phosphonium ylide reacts with a carbonyl compound to form an alkene via a concerted mechanism that results in the formation of the desired double bond in this compound.
Yield and Purity Analysis
The efficiency and effectiveness of these methods can be assessed through yield percentages and purity analyses using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and GC-MS (Gas Chromatography-Mass Spectrometry).
| Method | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Esterification | 70-90 | >95 | Simple procedure; requires purification |
| Wittig Reaction | 60-80 | >90 | More complex; high selectivity possible |
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(3-methoxyphenyl)propanoic acid or 3-(3-methoxyphenyl)propan-2-one.
Reduction: Butyl 3-(3-methoxyphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 3-(3-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of butyl 3-(3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The methoxy group on the phenyl ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological receptors. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-methoxyphenyl)prop-2-enoate: Similar structure but with a methyl ester group instead of a butyl group.
Butyl acrylate: Shares the butyl ester group but lacks the methoxyphenyl moiety.
Uniqueness
Butyl 3-(3-methoxyphenyl)prop-2-enoate is unique due to the presence of both the methoxyphenyl and butyl ester groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Biological Activity
Butyl 3-(3-methoxyphenyl)prop-2-enoate is an organic compound classified as an ester, characterized by its butyl group, a prop-2-enoate moiety, and a methoxyphenyl substituent. This compound has garnered attention in recent years due to its potential biological activities, which include anti-inflammatory , antimicrobial , and antioxidant properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.27 g/mol |
| Functional Groups | Ester, Methoxy |
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study noted that related compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structures have shown the ability to inhibit inflammatory pathways, which may be attributed to their interaction with specific receptors and enzymes involved in the inflammatory response.
3. Antioxidant Properties
Antioxidant activity is another area where this compound may play a role. Compounds in the same class have been reported to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .
The biological mechanisms through which this compound exerts its effects are not fully elucidated but are believed to involve:
- Interaction with Enzymes : The ester group can undergo hydrolysis, releasing active forms that interact with biological targets.
- Binding Affinity : The methoxy group on the phenyl ring may enhance binding affinity to specific receptors or enzymes, facilitating its biological effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial activities of various esters, showing that those with methoxy substitutions had enhanced efficacy against resistant bacterial strains.
- Anti-inflammatory Studies : In vitro assays demonstrated that compounds similar to this compound significantly reduced pro-inflammatory cytokine production in cell cultures, indicating potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 4-(methoxyphenyl)-4-hydroxybut-2-enoate | Contains ethyl instead of butyl | Exhibits strong antioxidant properties |
| Methyl 3-(4-methoxyphenyl)prop-2-enoate | Methyl group instead of butyl | Potential use in pharmaceuticals due to bioactivity |
| Propyl 4-(methoxyphenyl)-4-hydroxybut-2-enoate | Propyl group with similar functional groups | Known for anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
